Grgdnp

integrin signaling cell spreading plasma cell biology

GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro, CAS 114681-65-1, MW 614.61, C₂₃H₃₈N₁₀O₁₀) is a synthetic hexapeptide containing the RGD (Arg-Gly-Asp) motif, which functions as a competitive inhibitor of integrin-ligand interactions, primarily targeting α5β1 integrin. Unlike simpler RGD tripeptides or tetrapeptides (e.g., RGD, RGDS), GRGDNP exhibits a dual mechanism: it blocks α5β1-mediated cell adhesion to fibronectin and also directly activates procaspase-3 via intracellular entry, leading to apoptosis independent of integrin-mediated signaling.

Molecular Formula C23H38N10O10
Molecular Weight 614.6 g/mol
Cat. No. B10766315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrgdnp
Molecular FormulaC23H38N10O10
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1
InChIKeyCWAHAVYVGPRZJU-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GRGDNP: A Hexapeptide Integrin α5β1 Antagonist with Dual Adhesion Inhibition and Caspase-3-Mediated Apoptosis Induction


GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro, CAS 114681-65-1, MW 614.61, C₂₃H₃₈N₁₀O₁₀) is a synthetic hexapeptide containing the RGD (Arg-Gly-Asp) motif, which functions as a competitive inhibitor of integrin-ligand interactions, primarily targeting α5β1 integrin . Unlike simpler RGD tripeptides or tetrapeptides (e.g., RGD, RGDS), GRGDNP exhibits a dual mechanism: it blocks α5β1-mediated cell adhesion to fibronectin and also directly activates procaspase-3 via intracellular entry, leading to apoptosis independent of integrin-mediated signaling . This combination of anti-adhesive and pro-apoptotic activities distinguishes GRGDNP within the RGD peptide class.

Why GRGDNP Cannot Be Replaced by GRGDSP, RGDS, or Other RGD-Containing Peptides


RGD-containing peptides are not functionally interchangeable. GRGDNP differs from analogs such as GRGDSP and RGDS in critical parameters including integrin subtype selectivity, apoptosis induction potency, and synergy with blocking antibodies. While GRGDSP exhibits broader recognition of αvβ3 integrin, GRGDNP demonstrates preferential α5β1 targeting and produces distinct physiological outcomes — for instance, GRGDNP induces sustained vasoconstriction in arterioles whereas GRGDSP does not [1]. Furthermore, among RGD-containing peptides tested, GRGDNP exhibits the strongest apoptosis-inducing activity in caspase-3 activation assays [2]. Direct substitution with RGDS or GRGDSP in functional assays will yield quantitatively and mechanistically divergent results.

Quantitative Differentiation Evidence for GRGDNP Versus GRGDSP, RGDS, and Linear RGD Peptides


GRGDNP Versus GRGDSP: Complete Inhibition of Cell Spreading When Combined with Anti-α6 Antibody

In the human plasma cell line FR4ds, the combination of GRGDNP plus anti-α6 antibody resulted in complete inhibition of cell spreading, achieving the same maximal inhibitory outcome as the combination of GRGDSP plus anti-α6 [1]. This demonstrates that GRGDNP can functionally substitute for GRGDSP in specific integrin-mediated adhesion contexts while participating in distinct recognition pathways involving laminin receptors.

integrin signaling cell spreading plasma cell biology

GRGDNP Exhibits Potency Hierarchy Superior to GRGDSP in Calcium Mobilization Assays

In pulmonary arterial smooth muscle cells (PASMCs), integrin-binding peptides containing the RGD motif elicited intracellular calcium ([Ca²⁺]i) responses with a defined order of potency: GRGDNP > GRGDSP > GRGDTP = cyclo-RGD [1]. This rank-order potency difference indicates that GRGDNP is the most potent among tested linear RGD peptides for triggering calcium mobilization in this vascular cell type.

calcium signaling pulmonary arterial smooth muscle integrin pharmacology

GRGDNP Versus RGD, RGDS, and GRGDSP: Differential Survival Rate Reduction in Synovial Cells at 5 mM

In a comparative study of RGD peptides on rabbit synovial cells, the survival rate was significantly decreased by all four RGD peptides (RGD, RGDS, GRGDSP, and GRGDNP) at 5 mM. However, at 1 mM, only RGDS- and GRGDSP-treated groups showed a significant survival rate reduction, whereas GRGDNP did not produce a significant effect at this lower concentration [1]. This concentration-dependent differential profile distinguishes GRGDNP from RGDS and GRGDSP in terms of potency threshold.

apoptosis synovial cell RGD peptide comparison

GRGDNP as a Direct Caspase-3 Activator Versus GRADSP Control: EC₅₀ = 250 μM in T Lymphocytes

GRGDNP induced rapid, dose-dependent apoptosis in resting peripheral blood T lymphocytes with a half-maximal effective concentration (EC₅₀) of 250 μM . Critically, the control peptide GRADSP (Gly-Arg-Ala-Asp-Ser-Pro), which contains a non-functional Ala substitution in the RGD motif, had no effect on procaspase-3 cleavage when incubated with purified procaspase-3 at 1 mM, confirming that the pro-apoptotic activity is sequence-specific to the RGD motif . The apoptosis induced by GRGDNP was independent of integrin-mediated cell clustering or signaling, as demonstrated by the failure of peptide-coated beads or integrin ligand-coated plates to replicate the apoptotic effect observed with free peptide .

caspase-3 activation T lymphocyte apoptosis EC₅₀ determination

GRGDNP Versus Linear RGD Peptides: 30-Fold Stability Advantage of Cyclic RGD at Neutral pH

While GRGDNP is a linear RGD-containing hexapeptide, its inherent linear conformation makes it susceptible to chemical degradation via the aspartic acid residue, a known liability of all linear RGD peptides [1]. Comparative studies of linear versus cyclic RGD peptides demonstrate that cyclic RGD peptides are approximately 30-fold more stable than linear RGD peptides at pH 7.0, with the stability difference attributed to reduced structural flexibility imposed by the ring structure and salt bridge formation between Arg and Asp side chains [1]. This class-level inference applies to GRGDNP as a linear RGD peptide.

peptide stability RGD peptide degradation solution stability

GRGDNP Induces Sustained Vasoconstriction Whereas GRGDSP Does Not

In rat skeletal muscle arterioles, GRGDNP (2.1 mM) induced sustained vasoconstriction that was inhibited by blocking α5 integrin function and intensified by blocking β3 integrin function. In contrast, GRGDSP, a peptide that interacts preferentially with αvβ3, was unable to induce sustained constrictions under the same conditions [1]. This functional divergence demonstrates that integrin subtype selectivity directly translates to distinct physiological outcomes.

vascular biology vasoconstriction integrin α5β1

Validated Application Scenarios for GRGDNP Based on Comparative Evidence


Integrin α5β1-Mediated Cell Adhesion Inhibition Studies Requiring Defined Potency

GRGDNP is the optimal choice for experiments requiring competitive inhibition of α5β1 integrin binding to fibronectin. The compound has been validated in dose-dependent cell attachment inhibition assays with statistically significant effects (p < 0.05) on pleomorphic adenoma cell lines [1]. For experiments requiring comparison with other RGD peptides, GRADSP (containing the non-functional GRAD motif) serves as the validated negative control .

Caspase-3-Mediated Apoptosis Induction Independent of Integrin Signaling

GRGDNP is uniquely suited for studies examining direct, integrin-independent caspase-3 activation. The compound induces apoptosis in T lymphocytes with an EC₅₀ of 250 μM and directly activates purified procaspase-3 at 1 mM, while the control peptide GRADSP shows no effect [1]. This makes GRGDNP the preferred tool for dissecting the intracellular pro-apoptotic pathway of RGD peptides versus their extracellular anti-adhesive effects.

Vascular Biology: α5β1-Dependent Vasoconstriction and Calcium Mobilization

For vascular physiology studies examining α5β1 integrin-mediated effects, GRGDNP is the appropriate selection over GRGDSP. GRGDNP induces sustained vasoconstriction in rat skeletal muscle arterioles at 2.1 mM, whereas GRGDSP fails to produce this response [1]. Additionally, GRGDNP demonstrates the highest potency among RGD peptides tested for calcium mobilization in pulmonary arterial smooth muscle cells, with a potency order of GRGDNP > GRGDSP > GRGDTP = cyclo-RGD .

Short-Term In Vitro Assays Where Linear Peptide Stability Is Sufficient

GRGDNP is appropriate for short-term cell-based assays (≤24-48 hours) where the known stability limitations of linear RGD peptides do not compromise experimental endpoints. The compound should be prepared fresh from lyophilized stock stored at -20°C and used within 1-3 months in solution per vendor stability guidelines [1]. For applications requiring extended solution stability or in vivo administration, cyclic RGD peptides offer approximately 30-fold greater stability at neutral pH and represent the more suitable alternative.

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